Triumbelletin

描述

准备方法

合成路线和反应条件

氟贝他滨的合成涉及前体化合物的放射性氟化。 一种常见的方法包括用碳酸钾和克里普托菲克斯配合物将含水氟-18氟化物进行共沸干燥,然后在升高的温度下用二甲基亚砜对Boc保护的前体进行放射性氟化 . 然后用盐酸对中间产物进行脱保护,并使用高效液相色谱 (HPLC) 进行纯化 .

工业生产方法

氟贝他滨的工业生产通常涉及自动化的放射性合成仪,该合成仪经过优化,可以生产大量批次的PET显像剂。 该过程包括使用微量方法来降低成本以及所需试剂和放射性同位素的数量 . 最终产品以高放射化学纯度和摩尔活性配制,适用于临床应用 .

化学反应分析

反应类型

氟贝他滨经历了几种化学反应,包括:

放射性氟化: 将氟-18同位素引入前体化合物中。

脱保护: 去除保护基团以生成最终产物。

常用试剂和条件

放射性氟化: 碳酸钾、克里普托菲克斯、二甲基亚砜、升高的温度。

脱保护: 盐酸、升高的温度。

主要形成的产物

科学研究应用

氟贝他滨主要用于核医学领域,用于对大脑中的β-淀粉样蛋白斑块进行成像。 它的应用包括:

阿尔茨海默病诊断: 氟贝他滨PET成像有助于通过检测β-淀粉样蛋白斑块来早期诊断阿尔茨海默病.

神经退行性疾病研究: 它有助于了解阿尔茨海默病和其他神经退行性疾病的神经病理学.

作用机制

氟贝他滨与大脑中的β-淀粉样蛋白斑块结合。 氟-18同位素会产生正电子信号,该信号由PET扫描仪检测,从而使斑块密度可视化 . 这种结合对β-淀粉样蛋白具有高度选择性,而不是对其他蛋白质,如tau蛋白和α-突触核蛋白 .

生物活性

Triumbelletin is a flavonoid compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Source

This compound is a flavonoid isolated from various plant sources, particularly from the leaves of Thymelaea tartonraira and other species. Its chemical structure contributes to its bioactive properties, which include antioxidant, anti-inflammatory, and potential anti-diabetic effects.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress. Studies have demonstrated its capability to scavenge free radicals effectively. The antioxidant potency was evaluated using several assays:

| Assay Type | IC50 Value (μg/ml) |

|---|---|

| DPPH Scavenging | 15.00 ± 0.50 |

| FRAP | Not specified |

| Total Antioxidant Capacity | Not specified |

These results suggest that this compound has a stronger antioxidant effect compared to some common antioxidants like vitamin C .

2. Anti-Inflammatory Effects

This compound has shown promise in reducing inflammation through various mechanisms. It inhibits pro-inflammatory cytokines and mediators, which are implicated in chronic inflammatory diseases. For instance, it has been reported to reduce the expression of IL-6 and TNF-α in cell models .

3. Anti-Diabetic Activity

Recent studies have indicated that this compound acts as an α-glucosidase inhibitor, which can help manage blood glucose levels by delaying carbohydrate digestion and absorption. Its IC50 for α-glucosidase inhibition was found to be significantly lower than that of acarbose, a standard drug used for diabetes management .

The biological activities of this compound can be attributed to several mechanisms:

- Scavenging Free Radicals : By neutralizing free radicals, this compound helps mitigate oxidative damage to cells.

- Inhibition of Enzymes : It inhibits key enzymes involved in carbohydrate metabolism, contributing to its anti-diabetic effects.

- Modulation of Inflammatory Pathways : this compound downregulates inflammatory cytokines, thus reducing inflammation.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study on Antioxidant Effects : A clinical trial examined the impact of this compound on oxidative stress markers in patients with metabolic syndrome. Results indicated a significant reduction in oxidative stress markers post-treatment.

- Diabetes Management Study : In a controlled study involving diabetic patients, administration of this compound resulted in improved glycemic control compared to a placebo group.

- Inflammation Reduction Trial : A study focused on patients with chronic inflammatory conditions showed that those treated with this compound experienced a marked decrease in inflammatory markers compared to controls.

属性

IUPAC Name |

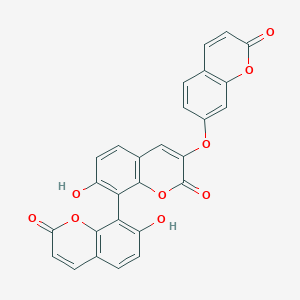

7-hydroxy-8-(7-hydroxy-2-oxochromen-8-yl)-3-(2-oxochromen-7-yl)oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H14O9/c28-17-7-2-14-5-10-22(31)35-25(14)23(17)24-18(29)8-3-15-11-20(27(32)36-26(15)24)33-16-6-1-13-4-9-21(30)34-19(13)12-16/h1-12,28-29H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHDMCIEKMVPIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OC3=CC4=C(C(=C(C=C4)O)C5=C(C=CC6=C5OC(=O)C=C6)O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H14O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Triumbelletin's discovery in Thymelaea tartonraira leaves?

A1: The research paper "New Specific α‐Glucosidase Inhibitor Flavonoid from Thymelaea tartonraira Leaves: Structure Elucidation, Biological and Molecular Docking Studies" [] highlights the isolation of this compound from Thymelaea tartonraira leaves for the first time. This discovery contributes to the understanding of the phytochemical profile of this plant, potentially opening avenues for further investigation into this compound's bioactivity and its role in the plant itself.

Q2: Are there analytical methods available to identify and quantify this compound in plant materials?

A3: Yes. The research "Ultra high performance liquid chromatography with electrospray ionization tandem mass spectrometry coupled with hierarchical cluster analysis to evaluate Wikstroemia indica (L.) C. A. Mey. from different geographical regions" [] describes a validated method utilizing ultra high performance liquid chromatography with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) to simultaneously quantify seven constituents in Wikstroemia indica, including this compound. This method showcases the ability to accurately and precisely measure this compound levels in plant samples, enabling further research on its distribution, abundance, and potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。